p-Aminophenyl β-D-Lactopyranoside
p-Aminophenyl β-D-Lactopyranoside
Brand Name:
Vulcanchem
CAS No.:
17691-02-0
VCID:
VC0014510
InChI:
InChI=1S/C18H27NO11/c19-7-1-3-8(4-2-7)27-17-15(26)13(24)16(10(6-21)29-17)30-18-14(25)12(23)11(22)9(5-20)28-18/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
SMILES:
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Molecular Formula:
C18H27NO11
Molecular Weight:
433.4 g/mol
p-Aminophenyl β-D-Lactopyranoside
CAS No.: 17691-02-0
Reference Standards
VCID: VC0014510
Molecular Formula: C18H27NO11
Molecular Weight: 433.4 g/mol
CAS No. | 17691-02-0 |
---|---|
Product Name | p-Aminophenyl β-D-Lactopyranoside |
Molecular Formula | C18H27NO11 |
Molecular Weight | 433.4 g/mol |
IUPAC Name | (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(4-aminophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C18H27NO11/c19-7-1-3-8(4-2-7)27-17-15(26)13(24)16(10(6-21)29-17)30-18-14(25)12(23)11(22)9(5-20)28-18/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
Standard InChIKey | OCHWUNNDLIWPAO-MUKCROHVSA-N |
Isomeric SMILES | C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
SMILES | C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Canonical SMILES | C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Synonyms | 4-Aminophenyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside; 4-Aminophenyl β-D-lactopyranoside; p-Aminophenyl β-lactoside; |
PubChem Compound | 188328 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume